molecular formula C5H9NOS B1267140 1,4-Thiazepan-5-one CAS No. 2896-98-2

1,4-Thiazepan-5-one

Cat. No.: B1267140
CAS No.: 2896-98-2
M. Wt: 131.2 g/mol
InChI Key: YBUWZZKYXPWDGO-UHFFFAOYSA-N
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Description

1,4-Thiazepan-5-one is a heterocyclic compound with the molecular formula C₅H₉NOS. It is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, with a ketone functional group at the fifth position.

Scientific Research Applications

1,4-Thiazepan-5-one has several scientific research applications, including:

Safety and Hazards

1,4-Thiazepan-5-one is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic if swallowed and toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and seeking immediate medical help if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Thiazepan-5-one can be synthesized through several methods. One common approach involves the cyclization of N-terminal cysteine residues with cyclopropenone reagents. This reaction occurs under mild, biocompatible conditions and results in the formation of a stable this compound linkage . Another method involves the solid-phase peptide synthesis (SPPS) route, which delivers the compound through a cascade of cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of SPPS and cyclopropenone reagents offers a promising pathway for industrial synthesis due to their efficiency and compatibility with various reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Thiazepan-5-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted thiazepanones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-thiazepan-5-one involves its ability to form stable linkages with biological molecules, particularly proteins. The compound reacts selectively with the 1,2-aminothiol groups of N-terminal cysteine residues, forming a stable thiazepanone linkage . This selective reactivity is due to the unique electronic and steric properties of the cyclopropenone reagents used in its synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1,4-thiazepan-5-one: Similar in structure but lacks the ketone functional group.

    Hexahydro-1,4-thiazepine hydrochloride: Contains a fully saturated ring without the ketone group.

    1-Methyl-1,5,6,7-tetrahydroindazol-4-one: Contains a different heterocyclic ring system with a nitrogen atom.

Uniqueness

1,4-Thiazepan-5-one is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms, along with a ketone functional group. This combination of features provides distinct reactivity and stability, making it valuable for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWZZKYXPWDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301568
Record name 1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-98-2
Record name 2896-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-thiazepan-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the formation of 1,4-Thiazepan-5-one contribute to protein modification?

A1: The research highlights a novel method for protein modification utilizing cyclopropenone (CPO) reagents. These reagents react selectively with the 1,2-aminothiol group found specifically at the N-terminal cysteine residues of peptides and proteins []. This reaction forms a stable this compound linkage, effectively conjugating the CPO reagent to the protein. This approach is particularly valuable as it allows for targeted modification even in the presence of other reactive side chains, including internal cysteine residues, which are common in proteins [].

Q2: What are the advantages of using CPO reagents for protein conjugation compared to traditional methods?

A2: CPO reagents offer several advantages for protein modification. Firstly, they exhibit high selectivity for N-terminal cysteine residues over internal cysteine residues, a feature not easily achieved with traditional cysteine-modifying reagents []. This selectivity allows for precise control over the modification site, which is crucial for developing well-defined bioconjugates. Secondly, the reaction proceeds under mild, biocompatible conditions, minimizing the risk of protein denaturation or unwanted side reactions []. Lastly, the compatibility of CPO reagents with reducing agents like dithiothreitol (DTT) makes them particularly useful for working with proteins prone to dimerization [].

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